lacto-N-triose II

Description

Structure

3D Structure

Properties

CAS No. |

75645-27-1 |

|---|---|

Molecular Formula |

C20H35NO16 |

Molecular Weight |

545.5 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

RJTOFDPWCJDYFZ-SPVZFZGWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O |

physical_description |

Solid |

Synonyms |

GlcNAcβ1-3Galβ1-4Glc |

Origin of Product |

United States |

Foundational & Exploratory

The Structure of Lacto-N-triose II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT II) is a neutral trisaccharide and a fundamental core structure of human milk oligosaccharides (HMOs).[1][2] As a precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose, LNT II is of significant interest in the fields of infant nutrition, gut microbiome research, and therapeutics.[1][3] This oligosaccharide has demonstrated potential nutraceutical properties, including the promotion of beneficial gut bacteria and the regulation of the infant immune system.[1] An in-depth understanding of its structure is crucial for research and development in these areas.

This technical guide provides a detailed overview of the chemical structure of this compound, methods for its characterization, and relevant physicochemical data.

Chemical Structure and Nomenclature

This compound is composed of three monosaccharide units linked by glycosidic bonds. Its systematic IUPAC name is 2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose .[4][5]

The structure is commonly abbreviated as GlcNAcβ1-3Galβ1-4Glc .[1][6] This notation indicates:

-

An N-acetylglucosamine (GlcNAc) unit linked via a β(1→3) glycosidic bond to a galactose (Gal) unit.

-

The galactose unit is, in turn, linked to a glucose (Glc) unit via a β(1→4) glycosidic bond.

The terminal glucose unit can exist in equilibrium between its cyclic (pyranose) and open-chain aldehyde forms.

Physicochemical and Quantitative Data

This compound is typically a white, solid powder at room temperature.[5] A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₅NO₁₆ |

| Molecular Weight | 545.49 g/mol |

| Monoisotopic Mass | 545.19558403 Da |

| HPLC Retention Time | ~8.34 minutes (Under specific conditions) |

| Mass Spectrometry m/z | 546.19 [M+H]⁺ (Positive ion mode) |

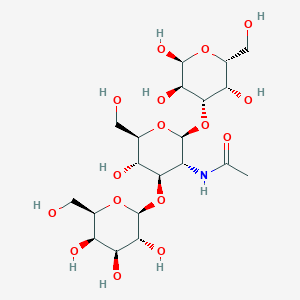

Structural Visualization

The following diagram illustrates the chemical structure of this compound, showing the connectivity of the monosaccharide units and the stereochemistry of the glycosidic linkages.

Caption: Connectivity diagram of this compound.

Experimental Protocols for Structural Characterization

The structural elucidation and routine analysis of this compound rely on several key analytical techniques. The following are detailed methodologies for these experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a robust method for the separation and quantification of oligosaccharides.

-

Instrumentation: An HPLC system equipped with a fluorescence or evaporative light scattering detector (ELSD).

-

Column: A HILIC column with an amide-bonded stationary phase (e.g., 2.1 x 150 mm, 2.5 µm particle size).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 50 mM ammonium formate in water, pH 4.4.

-

Gradient Elution:

-

Start with a high concentration of Mobile Phase A (e.g., 80%).

-

Run a linear gradient to decrease Mobile Phase A to approximately 40% over 30-40 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 10-15 minutes.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 mg/mL. Filter through a 0.22 µm syringe filter before injection.

-

Detection:

-

Fluorescence (with labeling): For enhanced sensitivity, samples can be derivatized with a fluorescent tag like 2-aminobenzamide (2-AB). Excitation at ~330 nm and emission at ~420 nm.

-

ELSD: Drift tube temperature at 50-60 °C, nebulizer gas (Nitrogen) pressure at 3-4 bar.

-

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight of glycans.

-

Instrumentation: A MALDI-TOF mass spectrometer.

-

Matrix: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for neutral oligosaccharides. Prepare a saturated solution of DHB in 50% acetonitrile, 0.1% trifluoroacetic acid.

-

Sample Preparation:

-

Mix 1 µL of the this compound sample (0.1-1 mg/mL in water) with 1 µL of the DHB matrix solution directly on the MALDI target plate.

-

Allow the mixture to air dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

-

-

Data Acquisition:

-

Mode: Positive ion reflectron mode.

-

Laser: Nitrogen laser (337 nm).

-

Mass Range: m/z 500-1000.

-

Calibration: Calibrate the instrument using a known oligosaccharide standard mixture.

-

-

Data Analysis: The resulting spectrum should show a prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z ~568.5, and a protonated molecule ([M+H]⁺) at m/z ~546.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on monosaccharide composition, anomeric configuration, and glycosidic linkages.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

-

Sample Preparation: Dissolve 2-5 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

-

Experiments:

-

1D ¹H NMR: Provides a fingerprint of the sample. Anomeric protons typically resonate in the 4.4-5.5 ppm region. The N-acetyl group protons of GlcNAc appear around 2.0-2.1 ppm.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue, starting from the anomeric proton.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is crucial for assigning the carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, confirming inter-residue linkages and providing information about the 3D conformation.

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the GlcNAcβ1-3Galβ1-4Glc structure.

References

- 1. 3.4. N-glycan Analysis by MALDI-ToF Mass Spectrometry [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lcms.cz [lcms.cz]

- 4. High-Throughput Glycan Screening Using MALDI-TOF-MS - CD BioGlyco [bioglyco.com]

- 5. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. shodexhplc.com [shodexhplc.com]

Lacto-N-triose II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT II), a core trisaccharide component of human milk oligosaccharides (HMOs), is of significant interest in the fields of nutrition, immunology, and drug development. Composed of N-acetylglucosamine, galactose, and glucose, its unique structure confers a range of biological activities, including prebiotic effects and immunomodulation. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and synthesis routes of LNT II. Furthermore, it elucidates its emerging role in cellular signaling, particularly through the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.

Chemical Properties and Formula

This compound is a neutral trisaccharide with the systematic name O-2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose. Its chemical structure consists of a lactose (Galβ1-4Glc) core with an N-acetylglucosamine (GlcNAc) residue linked β1-3 to the galactose unit.[1][2] This specific linkage is a key determinant of its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₀H₃₅NO₁₆ | [2][3] |

| Molecular Weight | 545.49 g/mol | [2][4] |

| CAS Number | 75645-27-1 | [2] |

| Structure | GlcNAcβ1-3Galβ1-4Glc | [5] |

| Appearance | White to off-white solid/powder | |

| Synonyms | LNT II, GlcNAc-β-1-3-Gal-β-1-4-Glc | [2][3] |

Experimental Protocols

Analytical Methodologies

Accurate quantification and characterization of LNT II are crucial for research and quality control. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

2.1.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates.

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A carbohydrate-specific anion-exchange column, such as a CarboPac PA-1 column (e.g., 250 mm × 2 mm ID) with a corresponding guard column.[6][7]

-

Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used for elution. For example, a gradient of 0.1 M NaOH (Eluent A) and 1 M NaOAc in 0.1 M NaOH (Eluent B).[6][7]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

-

Column Temperature: Maintained at approximately 20°C.[6]

-

Sample Preparation: Samples are dissolved in high-purity water, filtered through a 0.22 µm membrane, and injected into the system.[8]

-

Detection: Pulsed amperometric detection with a gold electrode provides sensitive and specific detection of underivatized carbohydrates.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides like LNT II.

-

Sample Preparation: Samples are typically dissolved in deuterium oxide (D₂O). For detailed structural studies, a solution of 10 mM LNT II in a H₂O:D₂O (9:1) mixture with a suitable buffer (e.g., 5 mM phosphate buffer at pH 3.0) can be used.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

1D ¹H NMR: Provides information on the anomeric protons and other characteristic signals of the sugar residues.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each sugar residue.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within a single sugar residue).

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the glycosidic linkages between sugar units.

-

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Moiety

(Based on data for Galβ1-3GlcNAcβ1-3Galβ1-4Glc)[10][11]

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glc (reducing end) | 1α | 5.23 | 92.5 |

| 1β | 4.67 | 96.8 | |

| Gal (linked to Glc) | 1 | 4.45 | 104.1 |

| GlcNAc | 1 | 4.73 | 102.2 |

| N-acetyl CH₃ | 2.05 | 23.4 | |

| Gal (terminal) | 1 | 4.48 | 105.2 |

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH.

Synthesis Methodologies

LNT II can be produced through enzymatic synthesis or metabolic engineering of microorganisms.

2.2.1. Enzymatic Synthesis using β-N-acetylhexosaminidase

This method utilizes the transglycosylation activity of β-N-acetylhexosaminidases.[1]

-

Enzyme: A β-N-acetylhexosaminidase with high transglycosylation activity, for example, from Tyzzerella nexilis (TnHex189).[1]

-

Substrates: A suitable N-acetylglucosamine donor (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and lactose as the acceptor.

-

Reaction Conditions:

-

Reaction Monitoring and Purification: The reaction progress can be monitored by TLC or HPLC. The product can be purified using size-exclusion chromatography or other chromatographic techniques.

2.2.2. Metabolic Engineering of Escherichia coli

This approach involves engineering the metabolic pathways of a host organism, such as E. coli, to produce LNT II.[12][13][14][15][16]

-

Host Strain: A suitable E. coli strain, often with modifications to prevent product degradation or redirection of precursors.

-

Key Enzymes to Overexpress:

-

Culture Conditions:

-

Medium: A defined medium with a carbon source (e.g., glycerol) and lactose as the acceptor substrate.[12]

-

Induction: Expression of the recombinant enzymes is typically induced by an inducer like IPTG.

-

Fermentation: Fed-batch fermentation in a bioreactor is often employed to achieve high cell densities and product titers.[8][12]

-

-

Product Recovery and Purification: LNT II is typically secreted into the culture medium and can be recovered and purified using a combination of centrifugation, filtration, and chromatography.

References

- 1. Efficient sequential synthesis of this compound and lacto-N-neotetraose by a novel β-N-acetylhexosaminidase from Tyzzerella nexilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 75645-27-1 | OL09898 | Biosynth [biosynth.com]

- 3. This compound | C20H35NO16 | CID 53477860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lacto-N-Triose (LNT2) (>90% NMR) [elicityl-oligotech.com]

- 6. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series. | Semantic Scholar [semanticscholar.org]

- 12. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Lacto-N-Triose II: A Technical Guide

An in-depth exploration of the origins, biochemical significance, and synthesis of a core human milk oligosaccharide.

Introduction

Lacto-N-triose II (LNT II) is a neutral trisaccharide and a fundamental core structure of many complex human milk oligosaccharides (HMOs). Its chemical structure is Galactose-β1,3-N-acetylglucosamine-β1,4-Glucose (Gal-β1,3-GlcNAc-β1,4-Glc). As a key component of the intricate family of HMOs, LNT II plays a significant role in infant health by acting as a prebiotic, modulating the immune system, and contributing to the defense against pathogens. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and synthesis of LNT II, tailored for researchers, scientists, and drug development professionals.

Discovery and History

Around the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified, sparking initial interest in these complex sugars.[1][2][3] It was the pioneering work of chemists like Richard Kuhn in the 1950s that led to the isolation and structural elucidation of the first HMOs.[1] This era marked a significant turning point, as researchers began to unravel the complex structures of these molecules and investigate their biological functions, particularly their role as "bifidus factors" that promote the growth of beneficial gut bacteria in infants.[1][2][3] The identification of lacto-N-tetraose in 1954 was a key milestone in this field.[1] Although not explicitly dated, the discovery of this compound would have emerged from this intensive period of characterization of the numerous oligosaccharides present in human milk.

Biochemical Properties and Physiological Significance

This compound is a non-fucosylated, neutral HMO and serves as a crucial precursor for the biosynthesis of more complex HMOs, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[4] Its unique structure confers several physiological benefits:

-

Prebiotic Activity: LNT II promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are dominant in the gut microbiota of breastfed infants.[4]

-

Immune Modulation: Like other HMOs, LNT II is involved in regulating the infant's developing immune system. It can influence the maturation of intestinal epithelial cells and modulate immune responses.

-

Pathogen Inhibition: LNT II can act as a soluble decoy receptor, preventing pathogens from attaching to the surface of intestinal cells, thereby reducing the risk of infections.

Synthesis of this compound

The limited availability of LNT II from natural sources has driven the development of various synthesis strategies, including chemical synthesis, enzymatic synthesis, and whole-cell biocatalysis. The latter has proven to be a highly efficient method for large-scale production.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis of LNT II typically involves the use of specific glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferases, to catalyze the formation of the glycosidic bond between N-acetylglucosamine (GlcNAc) and lactose. Chemoenzymatic approaches combine the flexibility of chemical synthesis for creating specific building blocks with the high specificity of enzymatic reactions.

Whole-Cell Biocatalysis using Engineered Escherichia coli

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the high-yield production of LNT II. This approach involves genetically modifying the host strain to enhance the biosynthesis of necessary precursors and express the required glycosyltransferases.

Quantitative Data on LNT II Production:

| Production Method | Host Organism | Key Enzyme(s) | Titer (g/L) | Productivity (g/L·h) | Reference |

| Whole-Cell Biocatalysis | Escherichia coli | β-1,3-N-acetylglucosaminyltransferase (LgtA) | 46.2 | 0.77 | [5] |

| Whole-Cell Biocatalysis | Escherichia coli | β-1,3-acetylglucosaminyltransferase | 15.8 | - | [6] |

| Whole-Cell Biocatalysis | Escherichia coli | β-1,3-N-acetylglycoaminotransferase (LgtA) | 57.44 ± 3.5 | - | [7] |

Experimental Protocols

Representative Protocol for LNT II Production in Engineered E. coli

This protocol is a composite representation based on methodologies described in the scientific literature for the production of LNT II using metabolically engineered E. coli.[5][6][7]

1. Strain Cultivation:

- An engineered E. coli strain, designed for LNT II production, is cultured in a suitable fermentation medium.

- The culture is grown in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. For instance, a preliminary culturing temperature of 37°C may be used, which is then lowered to induce protein expression.[8]

2. Induction of Gene Expression:

- Once the culture reaches a specific optical density (e.g., OD600 of 12), the expression of the genes encoding the enzymes in the LNT II synthesis pathway is induced.[8] This is often achieved by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Fed-Batch Fermentation:

- A fed-batch strategy is typically employed to achieve high cell densities and high product titers. This involves the continuous or semi-continuous feeding of a concentrated nutrient solution (e.g., glycerol as a carbon source and lactose as a substrate) into the bioreactor.[5]

4. Product Formation:

- The engineered E. coli cells take up the provided substrates and utilize their engineered metabolic pathways to synthesize LNT II, which is then often secreted into the fermentation broth.

5. Product Purification:

- After the fermentation is complete, the biomass is separated from the fermentation broth, typically by centrifugation or filtration.[9]

- The supernatant, containing LNT II, is then subjected to a series of purification steps. These can include filtration to remove remaining cells and proteins, followed by chromatography techniques to isolate and purify the LNT II.[9] Nanofiltration is a common method used in this process.[9]

Analytical Methods for LNT II Characterization

1. High-Performance Liquid Chromatography (HPLC):

- HPLC is a standard technique for the quantification of LNT II in fermentation samples and for assessing its purity. A variety of columns and detection methods can be employed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of LNT II, confirming the identity and stereochemistry of the monosaccharide units and the linkages between them.[10][11][12]

3. Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight of LNT II and to confirm its structure through fragmentation analysis.[10]

Analytical Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₅NO₁₆ | [11][13] |

| Molecular Weight | 545.49 g/mol | [11][13] |

| CAS Number | 75645-27-1 | [11][13] |

Signaling Pathways and Logical Relationships

The beneficial effects of LNT II and other HMOs are mediated through their interaction with the gut microbiota and intestinal epithelial cells. While specific signaling pathways directly activated by LNT II are still an active area of research, the general mechanisms of HMO interaction often involve Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells.

Caption: Interaction of LNT II with gut microbiota and intestinal epithelial cells.

The diagram above illustrates the proposed mechanism of action for LNT II. In the intestinal lumen, LNT II promotes the growth of beneficial gut microbiota and can inhibit the adhesion of pathogens to the intestinal wall. Metabolites from the gut microbiota, as well as direct interactions of HMOs, can activate Toll-like receptors such as TLR2 on the surface of intestinal epithelial cells.[14][15][16] This activation initiates intracellular signaling cascades that lead to the modulation of immune responses and the enhancement of the intestinal barrier function.[14][15][16]

Caption: General workflow for the production of LNT II via fermentation.

This workflow outlines the key stages in the production of LNT II using engineered microorganisms. It begins with upstream processes of strain engineering and media preparation, followed by the core fermentation process, and concludes with downstream processing to purify the final product.

Conclusion

This compound stands as a testament to the intricate and beneficial composition of human milk. From its likely discovery during the mid-20th century exploration of HMOs to the advanced metabolic engineering strategies currently employed for its production, LNT II continues to be a subject of significant scientific interest. Its role as a prebiotic, immune modulator, and building block for more complex HMOs underscores its potential for applications in infant nutrition, functional foods, and therapeutics. Further research into its specific molecular interactions and signaling pathways will undoubtedly unveil even more of its physiological importance.

References

- 1. Historical Aspects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Historical aspects of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering Escherichia coli for highly efficient production of this compound from N-acetylglucosamine, the monomer of chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration - Google Patents [patents.google.com]

- 10. Lacto-N-triose (LNT2) Analytical Reference [elicityl-oligotech.com]

- 11. Lacto-N-Triose (LNT2) (>90% NMR) [elicityl-oligotech.com]

- 12. Lacto-N-Triose (LNT2) fructose isomer (>90% NMR) [elicityl-oligotech.com]

- 13. This compound | C20H35NO16 | CID 53477860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Distinctive probiotic features share common TLR2‐dependent signalling in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Barrier-protective function of intestinal epithelial Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Lacto-N-Triose II in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2), a core trisaccharide found in human milk, is gaining significant attention for its multifaceted biological roles in infant health. As a key human milk oligosaccharide (HMO), LNT2 contributes to the intricate interplay between nutrition, gut microbiota, and the developing immune system in early life. This technical guide provides an in-depth overview of the biological functions of LNT2 in infants, summarizing current research findings, detailing experimental methodologies, and visualizing key biological pathways.

Core Biological Functions of this compound

This compound (GlcNAcβ1-3Galβ1-4Glc) is a fundamental building block for more complex HMOs and exerts its own distinct biological effects.[1] Its primary functions in infants revolve around shaping the gut microbiome, modulating the immune system, and protecting against pathogens.

Modulation of the Infant Gut Microbiota

LNT2 acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut.[2] This selective fermentation is crucial for establishing a healthy gut ecosystem, which plays a vital role in nutrient metabolism, immune development, and pathogen resistance.

-

Bifidogenic Effect: LNT2 is readily fermented by specific infant-associated Bifidobacterium species.[3] This leads to an increase in their relative abundance, contributing to a gut environment rich in these beneficial microbes. A healthy bifidobacterial population is associated with numerous health benefits in infants, including improved gut barrier function and reduced risk of certain diseases.

-

Stimulation of Other Beneficial Genera: In vitro fermentation studies using infant fecal microbiota have shown that LNT2 specifically increases the abundance of the genus Collinsella, in addition to Bifidobacterium.[3]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of LNT2 by gut bacteria results in the production of SCFAs such as acetate, lactate, succinate, and butyrate.[2][3] These metabolites contribute to a lower colonic pH, which inhibits the growth of pathogens and provides an energy source for colonocytes.

Table 1: Quantitative Effects of this compound on Infant Gut Microbiota (In Vitro Fermentation)

| Substrate | Bacterial Genus | Observation | Reference |

| This compound (LNT2) | Bifidobacterium | Specifically increased abundance | [3] |

| This compound (LNT2) | Collinsella | Specifically increased abundance | [3] |

Note: This table summarizes qualitative observations from in vitro studies. Further research is needed to provide precise quantitative changes in bacterial abundance in response to LNT2.

Immune System Modulation

LNT2 plays a direct role in modulating the infant's developing immune system, influencing both innate and adaptive immune responses. This immunomodulatory activity is crucial for promoting immune tolerance and protecting against excessive inflammation.

-

Cytokine Induction: LNT2 has been shown to induce the production of both pro-inflammatory and anti-inflammatory cytokines. Specifically, it can stimulate the release of Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[4] This balanced cytokine response is critical for an appropriate immune reaction to stimuli.

-

Toll-Like Receptor (TLR) Signaling: The immunomodulatory effects of LNT2 are mediated, at least in part, through Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. Evidence suggests that LNT2's unique N-acetylglucosamine terminal structure may interact with TLRs, such as TLR4, on immune and intestinal epithelial cells.[4]

-

NF-κB Pathway Activation: The induction of cytokines by LNT2 is dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory and immune responses.[4]

Table 2: Immunomodulatory Effects of this compound

| Cell Type | Stimulant | Cytokine Measured | Observation | Reference |

| Macrophages / Immune Cells | This compound (LNT2) | IL-10, TNF-α | Induction of production | [4] |

Note: This table summarizes qualitative observations. Quantitative data on the specific concentrations of cytokines produced in response to LNT2 in infant-derived cells is an area for further investigation.

Anti-Adhesive and Antimicrobial Properties

LNT2 contributes to the protective effects of human milk by directly interacting with pathogens, preventing their adhesion to the intestinal epithelium and, in some cases, inhibiting their growth.

-

Decoy Receptor: LNT2 can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells that pathogens bind to.[5] By binding to pathogens in the gut lumen, LNT2 prevents them from attaching to the intestinal wall, thereby reducing the risk of infection.

-

Inhibition of Pathogen Growth: LNT2 has demonstrated a significant inhibitory effect on the growth of Group B Streptococcus (GBS), a major cause of neonatal sepsis.[4]

Signaling Pathways and Experimental Workflows

LNT2-Mediated Immune Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which LNT2 modulates immune responses in intestinal epithelial or immune cells. LNT2 is hypothesized to bind to TLR4, initiating a downstream signaling cascade that leads to the activation of NF-κB and subsequent cytokine production.

Caption: Proposed TLR4-mediated signaling pathway for LNT2-induced cytokine production.

Experimental Workflow: In Vitro Fermentation of LNT2 with Infant Fecal Microbiota

This diagram outlines a typical workflow for studying the impact of LNT2 on the composition of infant gut microbiota using an in vitro fermentation model.

Caption: Workflow for analyzing LNT2's impact on infant gut microbiota in vitro.

Detailed Experimental Protocols

Analysis of Infant Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol provides a detailed methodology for assessing the impact of LNT2 on the infant gut microbiota using 16S rRNA gene sequencing.

a. Fecal Sample Collection and Storage:

-

Collect fresh fecal samples from infants.

-

Immediately store samples at -80°C to preserve microbial DNA integrity.

b. DNA Extraction:

-

Utilize a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit).

-

Follow the manufacturer's instructions, including a bead-beating step to ensure efficient lysis of bacterial cells.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

c. 16S rRNA Gene Amplification:

-

Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Use a high-fidelity DNA polymerase to reduce PCR errors.

-

Include negative controls (no template) to check for contamination.

-

Verify PCR products by gel electrophoresis.

d. Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons.

-

Pool the amplicons in equimolar concentrations.

-

Perform sequencing on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.

e. Bioinformatic and Statistical Analysis:

-

Use bioinformatics pipelines such as QIIME 2 or DADA2 for data processing.

-

Perform quality filtering and trimming of raw sequencing reads.

-

Denoise sequences into Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to ASVs using a reference database (e.g., SILVA or Greengenes).

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

-

Perform statistical analyses to identify differentially abundant taxa between LNT2-treated and control groups.

Quantification of Cytokine Production using Cytometric Bead Array (CBA)

This protocol details the methodology for measuring cytokine levels in response to LNT2 stimulation using a cytometric bead array.

a. Cell Culture and Stimulation:

-

Use a relevant cell model, such as primary infant peripheral blood mononuclear cells (PBMCs) or an intestinal epithelial cell line (e.g., FHs-74 Int).

-

Culture cells under appropriate conditions.

-

Stimulate cells with various concentrations of LNT2 for a specified time period (e.g., 24 hours).

-

Include a negative control (medium only) and a positive control (e.g., LPS).

-

Collect cell culture supernatants and store at -80°C.

b. Cytometric Bead Array Assay:

-

Use a commercial CBA kit for the detection of human cytokines (e.g., BD™ CBA Human Inflammatory Cytokines Kit).

-

Prepare cytokine standards according to the manufacturer's protocol to generate a standard curve.

-

Mix the capture beads for the desired cytokines.

-

Incubate the mixed beads with the standards and thawed cell culture supernatants.

-

Add the phycoerythrin (PE)-conjugated detection antibody to form sandwich complexes.

-

Incubate to allow for binding.

-

Wash the beads to remove unbound reagents.

c. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer equipped with the appropriate lasers and detectors.

-

Use the instrument's software to set up the assay and define the bead populations.

-

Analyze the fluorescence intensity of the PE reporter for each bead population.

d. Data Analysis:

-

Use the analysis software provided with the CBA kit (e.g., FCAP Array™ Software).

-

Generate a standard curve for each cytokine using the known concentrations of the standards.

-

Determine the concentration of each cytokine in the unknown samples by interpolating their fluorescence intensities on the standard curve.

-

Perform statistical analysis to compare cytokine levels between LNT2-stimulated and control groups.

Conclusion and Future Directions

This compound is a bioactive component of human milk with significant potential to positively influence infant health. Its ability to shape a healthy gut microbiota, modulate the immune system, and protect against pathogens underscores its importance in early-life nutrition. The methodologies detailed in this guide provide a framework for researchers to further investigate the precise mechanisms and quantitative effects of LNT2.

Future research should focus on:

-

Conducting in vivo studies in infants to confirm the in vitro findings on microbiota modulation and immune responses.

-

Elucidating the specific downstream signaling events following LNT2-TLR interaction.

-

Determining the optimal concentrations of LNT2 for inclusion in infant formula to mimic the benefits of breastfeeding.

A deeper understanding of the biological functions of LNT2 will be instrumental for the development of next-generation infant nutrition and novel therapeutic strategies to promote lifelong health.

References

- 1. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TLR2-independent induction and regulation of chronic intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lacto-N-Triose II in Shaping the Infant Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT2), a core trisaccharide in human milk oligosaccharides (HMOs), is emerging as a key bioactive compound in the development of a healthy infant gut microbiota. This technical guide provides a comprehensive overview of the current scientific understanding of LNT2's role in modulating the gut microbial ecosystem. We delve into its metabolism by commensal bacteria, its impact on microbial composition and function, and the underlying signaling pathways through which it exerts its beneficial effects. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for in vitro analysis, and visualizes complex biological processes to support further research and development in infant nutrition and therapeutics.

Introduction

Human milk is the gold standard for infant nutrition, providing a complex array of nutrients and bioactive molecules that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids, yet they are largely indigestible by the infant. Instead, they function as prebiotics, selectively nourishing beneficial gut bacteria, and possess immunomodulatory and anti-pathogenic properties.

This compound (GalNAcβ1-3Galβ1-4Glc) is a fundamental core structure of many more complex HMOs and is also present as a free trisaccharide in human milk. Its unique structure makes it a fascinating subject of study for its potential to influence the establishment of a healthy gut microbiome in early life, a critical window for immune and metabolic programming. This guide will explore the multifaceted role of LNT2 in gut microbiota development, providing a technical resource for the scientific community.

Metabolism of this compound by Gut Microbiota

The utilization of LNT2 by gut bacteria is a key aspect of its prebiotic activity. Several studies have demonstrated that specific species, particularly within the Bifidobacterium genus, are adept at metabolizing this trisaccharide.

Certain species, such as Bifidobacterium longum subsp. infantis, possess the enzymatic machinery to directly internalize and catabolize LNT2. Other bacteria, like some strains of Bifidobacterium dentium, have been shown to produce LNT2 as a byproduct of the metabolism of larger, more complex HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). These bacteria cleave the terminal galactose from LNT and LNnT, releasing it for their own consumption while leaving LNT2 in the extracellular environment, where it can be utilized by other members of the microbial community. This cross-feeding mechanism highlights the intricate interactions within the gut ecosystem facilitated by HMOs.

The metabolism of LNT2 by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health by serving as an energy source for colonocytes, modulating intestinal pH, and exerting anti-inflammatory effects.

Impact on Gut Microbiota Composition and Function

The selective fermentation of LNT2 by specific gut microbes leads to significant shifts in the overall composition and function of the gut microbiota.

Promotion of Beneficial Bacteria

In vitro fermentation studies using infant fecal microbiota have demonstrated that LNT2 supplementation leads to a significant increase in the abundance of beneficial bacteria. Notably, a marked increase in the populations of Bifidobacterium and Collinsella has been observed.[1] Bifidobacterium is a well-established signature of a healthy infant gut, associated with numerous health benefits, including protection against pathogens and maturation of the immune system.

Production of Short-Chain Fatty Acids

The fermentation of LNT2 results in the robust production of SCFAs. In vitro studies have quantified the production of acetic acid, lactic acid, succinic acid, and butyric acid following LNT2 fermentation.[1] Acetic acid is the most abundant SCFA and can be cross-fed to other bacteria that produce butyrate, a critical energy source for intestinal epithelial cells that strengthens the gut barrier. Succinic acid also plays a role in modulating intestinal motility and inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key in vitro fermentation studies investigating the impact of LNT2 on infant gut microbiota.

Table 1: Fermentation of this compound by Infant Fecal Microbiota

| Time (hours) | LNT2 Utilization (%) |

| 14 | 90.1 |

| 24 | Not Reported |

| 36 | Not Reported |

Data from Kong et al., 2021.[1]

Table 2: Production of Short-Chain Fatty Acids from this compound Fermentation

| Time (hours) | Acetic Acid (mM) | Lactic Acid (mM) | Succinic Acid (mM) | Butyric Acid (mM) |

| 14 | ~15 | ~8 | ~5 | ~2 |

| 24 | ~18 | ~5 | ~2 | ~3 |

| 36 | ~20 | ~2 | ~1 | ~4 |

Approximate values estimated from graphical data in Kong et al., 2021.[1]

Table 3: Change in Relative Abundance of Key Bacterial Genera after LNT2 Fermentation

| Bacterial Genus | Change in Relative Abundance |

| Bifidobacterium | Increased |

| Collinsella | Increased |

Based on findings from Kong et al., 2021.[1]

Immunomodulatory Effects and Signaling Pathways

Beyond its prebiotic role, LNT2 has been shown to directly interact with the host immune system, contributing to the education and maturation of the infant's immune response.

It is proposed that LNT2 can modulate immune responses through pattern recognition receptors, such as Toll-like receptors (TLRs), expressed on the surface of intestinal epithelial and immune cells. Evidence suggests that LNT2 may bind to TLRs, initiating a downstream signaling cascade that involves the activation of the nuclear factor-kappa B (NF-κB) pathway.[2] This activation can lead to the production of both pro- and anti-inflammatory cytokines, such as TNF-α and IL-10, respectively, helping to create a balanced immune tone in the gut.[2]

Experimental Protocols

In Vitro Anaerobic Batch Culture Fermentation of this compound

This protocol provides a framework for assessing the fermentability of LNT2 by human fecal microbiota.

Materials:

-

Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

-

Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

This compound (sterile solution)

-

Fresh human fecal sample from a healthy donor (screened for antibiotic use)

-

Anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent)

-

Sterile centrifuge tubes

-

pH meter

-

Incubator (37°C)

Procedure:

-

Preparation of Fecal Inoculum:

-

Inside the anaerobic chamber, homogenize a fresh fecal sample (e.g., 1:10 w/v) in anaerobic dilution solution.

-

Centrifuge the fecal slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.

-

Use the supernatant as the fecal inoculum.

-

-

Fermentation Setup:

-

In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).

-

Add the sterile LNT2 solution to the desired final concentration (e.g., 1% w/v).

-

A control vessel with no added carbohydrate should be included.

-

Inoculate each vessel with the fecal inoculum (e.g., 5-10% v/v).

-

Seal the vessels and place them in a 37°C incubator.

-

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 12, 24, 48 hours), aseptically remove aliquots from each fermentation vessel inside the anaerobic chamber.

-

Measure the pH of the collected samples.

-

Centrifuge the samples to pellet the bacterial cells.

-

Store the supernatant at -80°C for SCFA analysis (e.g., by gas chromatography).

-

Store the bacterial pellet at -80°C for DNA extraction and subsequent microbiota analysis (e.g., 16S rRNA gene sequencing).

-

Conclusion and Future Directions

This compound is a potent bioactive molecule with a significant capacity to shape the developing infant gut microbiota. Its selective utilization by beneficial bacteria, subsequent production of health-promoting metabolites, and direct immunomodulatory effects underscore its importance in infant health. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of LNT2.

Future research should focus on:

-

In vivo studies: Translating the findings from in vitro models to human clinical trials to confirm the health benefits of LNT2 supplementation in infants.

-

Strain-specific effects: Investigating the specific enzymatic pathways and gene expression profiles of different probiotic strains in response to LNT2.

-

Synergistic effects: Exploring the synergistic effects of LNT2 in combination with other HMOs and probiotics.

-

Long-term impacts: Understanding the long-term consequences of early-life LNT2 exposure on immune function and metabolic health.

A deeper understanding of the mechanisms of action of LNT2 will pave the way for the development of next-generation infant formulas and novel therapeutic strategies aimed at promoting lifelong health through the targeted modulation of the gut microbiome.

References

Lacto-N-triose II: A Core Precursor for the Synthesis of Complex Human Milk Oligosaccharides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lacto-N-triose II (LNT II), a fundamental trisaccharide with the structure GlcNAcβ1-3Galβ1-4Glc, stands as a critical building block in the intricate world of human milk oligosaccharides (HMOs).[1][2][3][4] Its strategic position as a precursor allows for the enzymatic extension and modification to form a diverse array of more complex and biologically active HMOs, including lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), as well as various fucosylated and sialylated derivatives.[5][6] This guide provides a comprehensive overview of the enzymatic pathways, experimental protocols, and quantitative data associated with the utilization of LNT II as a precursor for other HMOs. Additionally, it delves into the signaling pathways modulated by these complex glycans, offering a valuable resource for researchers in glycobiology and drug development.

Biosynthetic Pathways from this compound

The enzymatic conversion of LNT II into more complex HMOs is primarily achieved through the sequential action of specific glycosyltransferases. These enzymes catalyze the transfer of monosaccharide moieties from activated sugar donors to the LNT II acceptor molecule. The core transformations include galactosylation, fucosylation, and sialylation.

Synthesis of Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT)

LNT and LNnT are two of the most abundant HMOs and are isomers, differing in the linkage of the terminal galactose to N-acetylglucosamine.

-

Lacto-N-tetraose (LNT) is synthesized by the addition of a galactose molecule to the non-reducing end of LNT II via a β1-3 linkage. This reaction is catalyzed by a β-1,3-galactosyltransferase . A commonly used enzyme for this purpose is WbgO from Escherichia coli.[7][8]

-

Lacto-N-neotetraose (LNnT) is formed by the addition of a galactose residue to LNT II with a β1-4 linkage, a reaction catalyzed by a β-1,4-galactosyltransferase .

The following diagram illustrates the enzymatic synthesis of LNT from LNT II:

Fucosylation of LNT II and its Derivatives

Fucosylated HMOs are a major class of HMOs with significant biological activities. The addition of fucose residues to LNT II or its elongated derivatives is catalyzed by fucosyltransferases, which utilize GDP-fucose as the fucose donor. The linkage of fucose can occur at different positions, leading to a variety of fucosylated structures. For example, α-1,2-fucosyltransferases, such as FutC, can add a fucose residue to the terminal galactose of LNT, forming Lacto-N-fucopentaose I (LNFP I).[9][10]

Sialylation of LNT II and its Derivatives

Sialylated HMOs are crucial for brain development and immune function. Sialyltransferases catalyze the transfer of sialic acid (N-acetylneuraminic acid, Neu5Ac) from a donor substrate, typically CMP-Neu5Ac, to the terminal galactose or N-acetylglucosamine residues of LNT II or its derivatives. For instance, an α-2,3-sialyltransferase can add a sialic acid residue to the terminal galactose of LNT, forming 3'-sialyl-Lacto-N-tetraose.

The general workflow for the enzymatic synthesis of complex HMOs from LNT II is depicted below:

References

- 1. rug.nl [rug.nl]

- 2. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EASyMap-Guided Stepwise One-Pot Multienzyme (StOPMe) Synthesis and Multiplex Assays Identify Functional Tetraose-Core-Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

Lacto-N-triose II: A Core Human Milk Oligosaccharide Explored

An In-depth Guide to its Natural Sources, Abundance, and Functional Interactions

Introduction

Lacto-N-triose II (LNT II) is a fundamental neutral human milk oligosaccharide (HMO) that plays a pivotal role in infant nutrition and health. Composed of N-acetylglucosamine, galactose, and glucose (GlcNAcβ1-3Galβ1-4Glc), LNT II serves as a core structure for the biosynthesis of more complex HMOs.[1][2] Beyond its structural role, LNT II exhibits significant physiological functions, including the promotion of a healthy gut microbiome and the modulation of the infant immune system.[2] This technical guide provides a comprehensive overview of the natural sources and abundance of LNT II, detailed experimental methodologies for its analysis, and a visualization of its biosynthetic and functional pathways.

Natural Sources and Abundance of this compound

The primary natural source of this compound is human milk. Its concentration, along with other HMOs, is dynamic and varies depending on the stage of lactation, as well as genetic and environmental factors.[3] Total HMO concentrations are generally highest in colostrum (the first milk produced after birth) and decrease as the milk transitions and matures.[4]

A study on the human milk microbiota and oligosaccharides in a cohort of Chinese mothers provides specific quantitative data on the abundance of LNT II in colostrum and mature milk.

| Lactation Stage | Average Concentration of this compound (g/L) |

| Colostrum | 0.16 ± 0.08[5] |

| Mature Milk | 0.03 ± 0.01[5] |

Table 1: Abundance of this compound in Human Milk at Different Lactation Stages.

Experimental Protocols for the Analysis of this compound

The quantification of LNT II in complex biological matrices like human milk requires sophisticated analytical techniques to separate it from other structurally similar oligosaccharides. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and various forms of Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed.

Sample Preparation for HMO Analysis

A critical first step in the analysis of LNT II from human milk is the removal of interfering substances such as fats and proteins.

-

Defatting: Centrifuge the human milk sample to separate the lipid layer, which is then carefully removed.

-

Deproteination: Proteins can be precipitated using various methods, including the addition of ethanol or by filtration.

-

Lactose Reduction (Optional but Recommended for some methods): Due to the high concentration of lactose in human milk, enzymatic digestion of lactose can be performed to improve the resolution of less abundant oligosaccharides.

-

Solid-Phase Extraction (SPE): SPE with graphitized carbon cartridges can be used to separate oligosaccharides from monosaccharides and other interfering substances.[6]

-

Reduction to Alditols (for LC-MS): To improve chromatographic separation and detection by mass spectrometry, the oligosaccharides can be reduced to their alditol forms using a reducing agent like sodium borohydride.[7]

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a robust method for the quantification of underivatized carbohydrates.

-

Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column. The separated analytes are then detected electrochemically by measuring the current generated from their oxidation at the surface of a gold electrode.

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).[8][9]

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.

-

Quantification: Quantification is achieved by comparing the peak areas of the analyte in the sample to those of a calibration curve generated using a pure LNT II standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of HMOs.

-

Principle: The sample is first separated by liquid chromatography, and the eluting compounds are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions is used for identification and quantification.

-

Chromatography: Porous graphitized carbon (PGC) columns are particularly effective for separating isomeric oligosaccharides.[7]

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for HMO analysis.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to differentiate between isomers.

-

Quantification: Quantification is typically performed using an internal standard and by creating a calibration curve with a known concentration of LNT II standard.

Biosynthesis and Functional Pathways of this compound

This compound is a key intermediate in the biosynthesis of a variety of more complex human milk oligosaccharides. Its synthesis begins with lactose, the most abundant carbohydrate in human milk.

The physiological effects of LNT II are primarily exerted in the infant's gut. While a direct intracellular signaling pathway in intestinal epithelial cells has not been fully elucidated, its functional interactions contribute to gut health. LNT II can modulate the gut microbiota and has been suggested to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.

Conclusion

This compound is a significant component of human milk, contributing to the complex and beneficial properties of HMOs. Its role as a foundational block for more intricate oligosaccharides and its direct and indirect effects on the gut microbiome and immune system underscore its importance in infant health. The analytical methods outlined provide a robust framework for the accurate quantification of LNT II, enabling further research into its dynamic concentrations and physiological functions. Future studies are warranted to fully elucidate the specific molecular mechanisms by which LNT II interacts with the host and its resident microbiota.

References

- 1. Microbial Production of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Consumption of different combinations of human milk oligosaccharides in the first 6 mo of infancy is positively associated with early cognition at 2 y of age in a longitudinal cohort of Latino children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like receptor signaling and regulation of intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Lacto-N-Triose II Signaling in Host Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-triose II (LNT2) is a core human milk oligosaccharide (HMO) that plays a significant role in infant health, influencing gut microbiota composition and modulating the immune system. Beyond its prebiotic functions, LNT2 directly interacts with host cells, triggering specific signaling pathways that influence cellular responses. This technical guide provides an in-depth overview of the known signaling mechanisms of LNT2 in host cells, with a focus on its immunomodulatory effects. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic potential of LNT2.

Core Signaling Pathway: TLR2-Mediated NF-κB Activation

Current evidence suggests that the primary signaling pathway initiated by this compound in immune cells involves the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of the transcription factor NF-κB and the subsequent production of immunomodulatory cytokines. The unique N-acetylglucosamine terminal structure of LNT2 is thought to be crucial for its interaction with TLRs.[1]

Signaling Cascade

The proposed signaling cascade for LNT2 in host cells, primarily macrophages, is as follows:

-

Ligand Recognition and Receptor Binding: LNT2 is recognized by and binds to TLR2 on the surface of host cells. While some evidence points towards the involvement of TLRs in general for HMOs, the specific interaction with TLR2 is a key hypothesis for LNT2's immunomodulatory function.

-

Recruitment of Adaptor Proteins: Upon ligand binding, TLR2 undergoes a conformational change, leading to the recruitment of intracellular adaptor proteins. The primary adaptor protein involved in this pathway is Myeloid Differentiation Primary Response 88 (MyD88).

-

Activation of Downstream Kinases: MyD88 initiates a signaling cascade that involves the phosphorylation and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

-

Activation of the IKK Complex: The activated TRAF6 leads to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO.

-

Phosphorylation and Degradation of IκBα: The IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation and Transcriptional Activation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus.

-

Cytokine Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro- and anti-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10).[1]

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of LNT2 on host cells. It is important to note that specific dose-response data for LNT2 are limited in the public domain, and the following represents a compilation of available information and data from studies on similar oligosaccharides.

Table 1: Effect of LNT2 on Cytokine Production in Macrophages

| Cell Line | LNT2 Concentration | Cytokine | Fold Change (vs. Control) | Reference |

| RAW 264.7 | 10 - 100 µg/mL | TNF-α | Increased | [1] |

| RAW 264.7 | 10 - 100 µg/mL | IL-10 | Increased | [1] |

Note: Specific fold-change values are not consistently reported across studies. The effect is described as a notable increase.

Table 2: Key Signaling Events Modulated by LNT2

| Cell Line | LNT2 Concentration | Signaling Molecule | Effect | Reference |

| Macrophages | Not Specified | NF-κB | Activation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LNT2 signaling pathways.

Cell Culture

-

RAW 264.7 Macrophages:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Scrape and passage cells every 2-3 days when they reach 80-90% confluency.

-

-

HT-29 and Caco-2 Intestinal Epithelial Cells:

-

Culture Medium:

-

HT-29: McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Caco-2: DMEM supplemented with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Differentiation (for Caco-2): Culture for 21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer.

-

Measurement of Cytokine Production by ELISA

This protocol describes the quantification of TNF-α and IL-10 in cell culture supernatants using a sandwich ELISA.

-

Plate Coating:

-

Dilute the capture antibody (anti-mouse TNF-α or IL-10) to a concentration of 1-4 µg/mL in binding solution.

-

Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

-

Add 200 µL of Blocking Buffer (PBS with 1% BSA or 10% FBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of the recombinant cytokine standards in culture medium.

-

Add 100 µL of standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate five times with Wash Buffer.

-

Dilute the biotinylated detection antibody (anti-mouse TNF-α or IL-10) to a concentration of 0.25-2 µg/mL in Blocking Buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate five times with Wash Buffer.

-

Dilute Streptavidin-HRP conjugate according to the manufacturer's instructions in Blocking Buffer.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development and Measurement:

-

Wash the plate seven times with Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

References

An In-depth Technical Guide on the Interaction of Lacto-N-triose II with Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), is increasingly recognized for its significant role in infant health, particularly in mediating interactions with pathogenic bacteria. This technical guide provides a comprehensive overview of the current understanding of LNT II's mechanisms of action against various pathogens. It details the anti-adhesive and anti-biofilm properties of LNT II, presents available quantitative data, outlines key experimental protocols for studying these interactions, and visualizes the underlying molecular pathways. This document serves as a resource for researchers and professionals in drug development exploring the therapeutic potential of LNT II as a novel anti-infective agent.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in shaping the infant gut microbiome and providing protection against infections.[1] this compound (GlcNAcβ1-3Galβ1-4Glc) is a foundational structure for many larger, more complex HMOs and has demonstrated direct and indirect effects on pathogenic bacteria.[2] Its primary mechanisms of action include acting as a soluble decoy receptor to inhibit pathogen adhesion to host cells, modulating the gut microbiota to favor beneficial bacteria, and directly inhibiting the growth of certain pathogens.[1] This guide will delve into the specific interactions of LNT II with pathogenic bacteria, providing a technical foundation for further research and development.

Mechanisms of Action

The antimicrobial activities of LNT II against pathogenic bacteria are multifaceted, primarily revolving around two key strategies: inhibition of adhesion and disruption of biofilm formation.

Inhibition of Bacterial Adhesion

A critical initial step in most bacterial infections is the adhesion of the pathogen to host epithelial cells. LNT II can act as a soluble analog of host cell surface glycans, competitively binding to bacterial surface adhesins (lectins) and thereby preventing the bacteria from attaching to their target cells.[3] This anti-adhesive property has been observed for various pathogens, although specific quantitative data for LNT II remains an active area of research.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to chronic infections and increased antibiotic resistance.[4] Some HMOs have been shown to interfere with biofilm formation. While specific quantitative data for LNT II's effect on a wide range of pathogens is still emerging, its potential to disrupt this crucial virulence mechanism is a significant area of interest.

Quantitative Data on this compound Interactions

While extensive quantitative data for the interaction of LNT II with a broad range of pathogenic bacteria is not yet available in consolidated tables within the scientific literature, the following table summarizes the types of quantitative data that are crucial for evaluating its efficacy and are the focus of ongoing research.

| Pathogen | Interaction Type | Method | Quantitative Measure (Example) | Reference(s) |

| Streptococcus pneumoniae | Adhesion Inhibition | Cell-based Adhesion Assay | IC50: [Value] µM | [5] |

| Pseudomonas aeruginosa | Biofilm Inhibition | Crystal Violet Assay | % Inhibition at [X] mg/mL | [6] |

| Escherichia coli (EPEC) | Adhesion Inhibition | ELISA-based Adhesion Assay | % Inhibition at [X] mg/mL | [3] |

| Bacterial Lectins | Binding Affinity | Surface Plasmon Resonance (SPR) | KD: [Value] µM | [7] |

Note: The values in this table are placeholders and represent the type of data that is actively being sought in research. The references provided describe the methodologies used to obtain such data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of LNT II with pathogenic bacteria.

Bacterial Adhesion Inhibition Assay (Cell-based ELISA)

This protocol describes a quantitative method to assess the inhibition of bacterial adhesion to epithelial cells using an ELISA-based approach.

Materials:

-

96-well cell culture plates

-

Epithelial cell line (e.g., Caco-2, HEp-2)

-

Bacterial strain of interest

-

This compound

-

Primary antibody against the bacterium

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating buffer, wash buffer, blocking buffer[8]

Procedure:

-

Cell Seeding: Seed epithelial cells into a 96-well plate and grow to confluence.[8]

-

Bacterial Preparation: Grow the bacterial strain to the desired optical density and wash with PBS.

-

Inhibition: Pre-incubate the bacteria with varying concentrations of LNT II for 1 hour at 37°C.

-

Adhesion: Add the bacteria/LNT II mixture to the confluent epithelial cell monolayer and incubate for a specified time (e.g., 1-3 hours) to allow for adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

-

Fixation: Fix the cells and adhered bacteria with a suitable fixative (e.g., 4% paraformaldehyde).

-

Immunodetection:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific to the bacterial strain.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Quantification: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without LNT II.[8]

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details a common method for quantifying the effect of LNT II on biofilm formation.

Materials:

-

96-well flat-bottom plates

-

Bacterial strain of interest

-

This compound

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or other solubilizing agent

Procedure:

-

Bacterial Inoculum: Prepare a bacterial suspension in a suitable growth medium.

-

Treatment: Add the bacterial suspension to the wells of a 96-well plate containing various concentrations of LNT II. Include a control with no LNT II.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

-

Washing: Carefully discard the planktonic cells and gently wash the wells with PBS to remove any remaining non-adherent bacteria.

-

Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 95% ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance in the presence of LNT II indicates biofilm inhibition.

Signaling Pathways and Logical Relationships

While the direct impact of LNT II on specific bacterial signaling pathways is an area of active investigation, we can visualize the general mechanisms of action and relevant bacterial signaling pathways that are likely targets.

Inhibition of Bacterial Adhesion to Host Cells

LNT II acts as a competitive inhibitor, preventing the binding of bacterial adhesins to host cell receptors. This interaction can be visualized as a simple logical relationship.

Potential Interference with Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. The las and rhl systems are two major QS systems in P. aeruginosa.[1][9] While direct evidence for LNT II's effect on these systems is pending, it is a plausible target for inhibition.

Conclusion and Future Directions